Cas no 209256-74-6 (3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid)

3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid is a benzofuran derivative with notable structural features. It exhibits excellent stability and is suitable for various chemical reactions, including cross-coupling and cyclization. The compound's unique aromatic ring system and enolic functionality make it a valuable intermediate in the synthesis of complex organic molecules.
3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid structure
209256-74-6 structure
Product Name:3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid
CAS No:209256-74-6
MF:C11H10O3
MW:190.195303440094
CID:5905405
PubChem ID:22250226
Update Time:2025-10-18

3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(2,3-dihydro-7-benzofuranyl)-, (2E)-
    • 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid
    • KDOYLWCEHVDCEO-SNAWJCMRSA-N
    • 2-Propenoic acid, 3-(2,3-dihydro-7-benzofuranyl)-
    • (E)-3-(2,3-dihydrobenzofuran-7-yl)acrylic acid
    • EN300-1854604
    • AKOS037650697
    • (2E)-3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid
    • (E)-3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid
    • 630424-80-5
    • 209256-74-6
    • 3-(2,3-Dihydrobenzofuran-7-yl)acrylic acid
    • SCHEMBL1536465
    • C13146
    • CS-15189
    • (E)-3-(2,3-dihydrobenzofuran-7-yl)acrylicacid
    • CS-B1658
    • Inchi: 1S/C11H10O3/c12-10(13)5-4-8-2-1-3-9-6-7-14-11(8)9/h1-5H,6-7H2,(H,12,13)/b5-4+
    • InChI Key: KDOYLWCEHVDCEO-SNAWJCMRSA-N
    • SMILES: C(O)(=O)/C=C/C1=C2OCCC2=CC=C1

Computed Properties

  • Exact Mass: 190.062994177g/mol
  • Monoisotopic Mass: 190.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.310±0.06 g/cm3(Predicted)
  • Boiling Point: 382.1±31.0 °C(Predicted)
  • pka: 4.39±0.10(Predicted)

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Additional information on 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid

Introduction to 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid (CAS No. 209256-74-6)

3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid (CAS No. 209256-74-6) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid features a benzofuran ring system fused with a propenoic acid moiety. The benzofuran ring is a six-membered aromatic ring with an oxygen atom and a five-membered ring, providing a rigid and planar structure that can interact with various biological targets. The propenoic acid group, on the other hand, introduces a double bond and a carboxylic acid functional group, which can participate in hydrogen bonding and other non-covalent interactions.

Recent studies have highlighted the potential of 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid in the treatment of various diseases. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory disorders.

In addition to its anti-inflammatory properties, 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid has also shown promise in cancer research. A 2020 study published in Cancer Research demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The study found that the compound selectively targeted cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.

The pharmacokinetic properties of 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid have also been investigated. A 2019 study published in the European Journal of Pharmaceutical Sciences reported that the compound has good oral bioavailability and favorable pharmacokinetic parameters, which are essential for its development as an oral therapeutic agent. The researchers noted that the compound's stability and solubility were enhanced through various formulation strategies, further improving its therapeutic potential.

The safety profile of 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid has been evaluated in preclinical studies. A 2018 study published in Toxicological Sciences found that the compound exhibited low toxicity in both acute and chronic toxicity studies. The researchers observed no significant adverse effects at therapeutic doses, indicating that it is well-tolerated and safe for further clinical development.

In conclusion, 3-(2,3-dihydro-1-benzofuran-7-yl)prop-2-enoic acid (CAS No. 209256-74-6) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

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